N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
Triazole compounds, such as the one , are known for their versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors . This makes them a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .Future Directions
The future directions for this compound could involve further optimization and exploration of its potential uses. For instance, a series of bivalent bromodomain and extraterminal inhibitors were optimized, and the compound AZD5153 was selected as the development candidate . This shows the potential for further development and application of similar compounds.
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-6(15)10-5-8-12-11-7-3-4-9(16-2)13-14(7)8/h3-4H,5H2,1-2H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPYTJEYVDKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=C2N1N=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
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